molecular formula C13H9NO4S B263763 3-(Phenylsulfonyl)benzoxazole-2(3H)-one

3-(Phenylsulfonyl)benzoxazole-2(3H)-one

Cat. No. B263763
M. Wt: 275.28 g/mol
InChI Key: POZLBQMOTMELDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylsulfonyl)benzoxazole-2(3H)-one, also known as PSB-603, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its various properties and applications.

Mechanism of Action

3-(Phenylsulfonyl)benzoxazole-2(3H)-one exerts its effects through the inhibition of PTP1B, which plays a key role in the regulation of insulin signaling and glucose metabolism. By inhibiting this enzyme, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one can improve insulin sensitivity and glucose uptake, which can be beneficial in the treatment of diabetes and other metabolic disorders. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects through the inhibition of certain cytokines and chemokines.
Biochemical and Physiological Effects:
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory effects and can reduce the production of certain cytokines and chemokines. In addition, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to have anticancer effects and can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Phenylsulfonyl)benzoxazole-2(3H)-one in lab experiments is its specificity for PTP1B, which allows for the targeted inhibition of this enzyme. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one also has good bioavailability and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one is its relatively low potency compared to other PTP1B inhibitors, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for the study of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. One area of interest is the development of more potent PTP1B inhibitors based on the structure of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. Another direction is the investigation of the anti-inflammatory effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one and its potential applications in the treatment of inflammatory diseases. Finally, the anticancer effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one warrant further study, particularly in the context of combination therapies with other anticancer agents.

Synthesis Methods

The synthesis of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one involves a multi-step process that starts with the reaction of 2-aminophenol with paraformaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with phenylsulfonyl chloride in the presence of a base to obtain the final product, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one.

Scientific Research Applications

3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects and has potential applications in the treatment of diseases such as diabetes, obesity, and cancer.

properties

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H9NO4S/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H

InChI Key

POZLBQMOTMELDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O

Origin of Product

United States

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